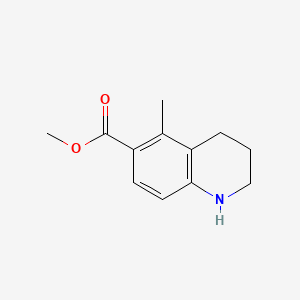

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Description

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a synthetic tetrahydroquinoline derivative characterized by a methyl substituent at position 5 and a methyl ester group at position 5. Tetrahydroquinoline scaffolds are widely studied for their diverse biochemical activities, including analgesic, antimicrobial, and central nervous system (CNS)-related effects .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-8-9-4-3-7-13-11(9)6-5-10(8)12(14)15-2/h5-6,13H,3-4,7H2,1-2H3 |

InChI Key |

ANQMEVZUHUPQPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CCCN2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline/Isoquinoline Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate and related compounds:

Physicochemical Properties

- Solubility : The hydrochloride salt forms (e.g., ) exhibit improved aqueous solubility compared to the neutral ester form of the target compound.

- Crystallinity : The target compound’s crystal packing (inferred from analogs like ) may involve C–H⋯π interactions and hydrogen bonds, influencing melting points and stability .

- Lipophilicity : The methyl ester group in the target compound enhances membrane permeability relative to carboxylic acid derivatives (e.g., ).

Key Research Findings

Substituent Position Matters : The 5-methyl group in the target compound may sterically hinder interactions compared to the 5-hydroxy group in the analgesic analog .

Salt Forms Enhance Bioavailability : Hydrochloride salts () improve solubility, a critical factor for drug candidates.

Fused Rings Alter Reactivity: The pyrrolo-fused derivative () shows unique crystallinity and stability due to non-covalent interactions, which could inform formulation strategies for the target compound.

Biological Activity

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. The unique substitution pattern of this compound contributes to its distinct chemical properties and reactivity compared to similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been studied against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to Good |

| Salmonella typhimurium | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Good |

The compound's mechanism involves binding to specific enzymes or receptors in bacteria, thereby inhibiting their growth .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has been tested on various cancer cell lines including:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Carcinoma) | 10.5 |

| A2780 (Ovarian Carcinoma) | 7.8 |

| HT-29 (Colorectal Adenocarcinoma) | 12.3 |

The most active compound in a related study was found to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in A2780 cells . This suggests that the compound may induce apoptosis through oxidative stress pathways.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and interact with cellular receptors. The specific pathways involved include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Mitochondrial Dysfunction : Induction of mitochondrial depolarization leads to increased ROS production and subsequent apoptosis in cancer cells .

Case Studies

Several studies have documented the biological effects of this compound:

- Anticancer Study : A study involving human dermal microvascular endothelial cells and various cancer cell lines demonstrated significant cytotoxicity of the compound with varying IC50 values based on stereochemistry .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against ESKAPE pathogens using disc diffusion methods. The results indicated that the compound showed bacteriostatic effects at concentrations higher than the minimum inhibitory concentration (MIC) .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | AlCl₃, 1,2-dichlorobenzene, 378 K | 73% | |

| Esterification | CH₃I, K₂CO₃, reflux | ~60–75% |

Basic: What analytical techniques confirm its molecular structure and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR resolves substituent positions and stereochemistry. For example, δ ~1.15 ppm (CH₃) and ~3.65 ppm (OCH₃) confirm methyl and ester groups .

- X-ray Crystallography: SHELX programs refine crystal structures, revealing bond lengths, angles, and intermolecular interactions (e.g., C–H···π and C–H···O bonds) .

- Mass Spectrometry (GC-MS): Molecular ion peaks (e.g., m/z 245 [M⁺]) validate molecular weight .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Continuous Flow Synthesis: Enhances scalability and control, reducing side reactions compared to batch processes .

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to improve cyclization efficiency .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may increase reaction rates versus dichlorobenzene .

Advanced: How are data contradictions in structural analysis resolved?

Methodological Answer:

- Multi-Technique Validation: Combine NMR (for dynamic stereochemistry) with X-ray crystallography (static crystal structure). For example, NMR identified a cis-isomer, while X-ray confirmed packing motifs .

- Computational Modeling: Density Functional Theory (DFT) calculates expected spectral data to cross-verify experimental results .

Advanced: What are key considerations in crystallography studies of this compound?

Methodological Answer:

Q. Table 2: Example Hydrogen Bond Parameters

| Interaction | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| C–H···O | 2.85 | 145 | |

| C–H···π | 3.42 | 167 |

Basic: How is the compound’s biological activity evaluated in drug discovery?

Methodological Answer:

- In Vitro Assays: Screen against cancer cell lines (e.g., MTT assay) or microbial cultures to assess cytotoxicity/antimicrobial activity .

- Target Interaction Studies: Surface Plasmon Resonance (SPR) or fluorescence quenching quantify binding to enzymes/receptors (e.g., kinase inhibition) .

Advanced: What reaction mechanisms dominate its chemical transformations?

Methodological Answer:

- Oxidation: Hydroxyl groups (if present) oxidize to ketones using agents like PCC .

- Nucleophilic Substitution: Electron-deficient positions on the quinoline ring undergo substitution with amines or thiols .

- Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces double bonds or nitro groups .

Advanced: How do hydrogen-bonding networks influence its solid-state properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.